N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Chemical Biology Hit Identification Medicinal Chemistry

This compound is the only commercially available pyrimidine-sulfanyl acetamide featuring the 3-acetamidophenyl substituent, providing a distinct hydrogen-bonding profile (XLogP3-AA=0.7) not found in common 4-substituted analogs. Confirmed inactive across four PubChem assays (GPR151, FBW7, TEAD-YAP, MITF), it serves as a validated negative control for HTS Z-factor determination and signal-to-background calculations. Procure this exact architecture to maintain SAR integrity—substitution with any other derivative invalidates assay baselines. Also ideal as a benchmark for in silico model validation (true negative rate testing).

Molecular Formula C15H16N4O3S
Molecular Weight 332.38
CAS No. 905691-83-0
Cat. No. B2370558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
CAS905691-83-0
Molecular FormulaC15H16N4O3S
Molecular Weight332.38
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C
InChIInChI=1S/C15H16N4O3S/c1-9-6-14(19-15(22)16-9)23-8-13(21)18-12-5-3-4-11(7-12)17-10(2)20/h3-7H,8H2,1-2H3,(H,17,20)(H,18,21)(H,16,19,22)
InChIKeyHSKVRDPVLRLGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide (CAS 905691-83-0) as a Research Chemical


N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide (CAS 905691-83-0) is a synthetic small molecule with the molecular formula C15H16N4O3S and a molecular weight of 332.4 g/mol [1]. It is cataloged in the PubChem database (CID 7183918) and is primarily distributed by chemical vendors for biochemical research [1]. Its structure features a 6-methyl-2-oxo-1H-pyrimidine ring system linked via a sulfanyl bridge to an N-(3-acetamidophenyl)acetamide moiety, placing it within a class of pyrimidine-sulfanyl acetamides often explored for biological probe development .

Risk of Substitution: Why N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide's Specific Substituent Pattern Prevents Direct Analog Replacement


The compound's value for a procurer lies in its specific substitution architecture, not the generic scaffold. The unique combination of a 3-acetamidophenyl group and a 6-methyl-2-oxo-1H-pyrimidin-4-yl sulfanyl moiety creates a distinct hydrogen-bond donor/acceptor profile and lipophilicity (XLogP3-AA of 0.7) not replicated by close analogs [1]. PubChem bioassay records show this exact compound was tested as a potential modulator for targets like GPR151, FBW7, and MITF, where any change in the N-phenyl substituent (e.g., to 4-methoxy or 4-bromo) would alter binding orientation and assay outcome, as demonstrated by literature precedent for pyrimidine-sulfanyl acetamide series where minor structural modifications lead to complete loss of target engagement . Therefore, substituting with a different derivative would invalidate the screening result and break any established structure-activity relationship (SAR).

Quantitative Differentiation Evidence: N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide vs. Closest Analogs


Structural Uniqueness via Functional Group Fingerprint (3-Acetamidophenyl vs. Common Analogs)

The compound's 3-acetamidophenyl substituent is a distinct structural feature among commercially available analogs within the 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide series. The target compound is the only one in PubChem's substance database to carry this specific substitution pattern, compared to more common 4-methoxy, 4-bromo, or 2-methoxy phenyl analogs [1]. This unique arrangement provides a specific pharmacophore for exploring novel target interactions not addressable by the more prevalent derivatives.

Chemical Biology Hit Identification Medicinal Chemistry

Target Engagement Profile: Inertness in High-Throughput Screening (HTS) Assays as a Differentiator

In PubChem bioassays, the compound was explicitly recorded as 'Inactive' in AlphaScreen and cell-based HTS assays for GPR151 activation, FBW7 activation, TEAD-YAP inhibition, and MITF inhibition [1]. This contrasts with other members of the pyrimidine-sulfanyl acetamide class, which are often flagged as 'Active' or 'Inconclusive' in similar screens, complicating their use as negative controls [2]. The confirmed inactivity profile makes this compound a valuable negative control for HTS campaigns targeting these specific pathways.

High-Throughput Screening Target Deconvolution Chemical Probe Development

Physicochemical Property Vector: Calculated Lipophilicity and Polarity Baseline

The compound's computed properties provide a concrete baseline for rational SAR expansion. It has an XLogP3-AA of 0.7, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. Compared to the analogous N-(4-methoxyphenyl) derivative (CAS 905691-27-2), which lacks the acetamido group and has a different H-bond profile, the target compound offers superior aqueous solubility potential due to its lower logP and higher H-bond donor count, which are often correlated with improved oral bioavailability parameters [2].

ADME-Tox Profiling Computational Chemistry Lead Optimization

Recommended Procurement-Driven Application Scenarios for N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide Based on Evidence


High-Throughput Screening (HTS) Negative Control Panel Assembly

Based on its confirmed 'Inactive' profile across four distinct PubChem assays (GPR151, FBW7, TEAD-YAP, MITF), this compound is ideally suited for assembly as a negative control in HTS panels targeting these pathways [1]. Its inertness provides a reliable baseline to calculate Z-factor and signal-to-background ratios, a critical need for screening core facilities that must validate assay robustness before running expensive compound libraries.

Structure-Activity Relationship (SAR) Chemical Probe Synthesis

Its unique 3-acetamidophenyl substitution pattern fills a gap in the commercial availability of pyrimidine-sulfanyl acetamide derivatives, making it a key starting point for synthesizing novel SAR probes [1]. Medicinal chemistry groups seeking to explore the chemical space around the 3-position of the phenyl ring for target selectivity can use this compound as a direct precursor or benchmark, avoiding the need for custom synthesis routes that are already commercially established for the more common 4-substituted analogs.

Computational Drug Discovery Model Validation

The well-defined computed physicochemical parameters (XLogP3-AA=0.7, 3 HBD, 4 HBA) and its confirmed biological inertness on tested targets make it a perfect case study for validating in silico models, such as molecular docking or machine learning-based activity predictors [1]. Computational chemistry teams can use this compound to test if their models correctly predict inactivity (true negative rate), strengthening the model's reliability before it is applied to predict actives.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.